3-Methylglutaconic acid-13C3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C6H8O4 |

|---|---|

Molekulargewicht |

147.10 g/mol |

IUPAC-Name |

(E)-3-(113C)methyl(2,4-13C2)pent-2-enedioic acid |

InChI |

InChI=1S/C6H8O4/c1-4(2-5(7)8)3-6(9)10/h2H,3H2,1H3,(H,7,8)(H,9,10)/b4-2+/i1+1,2+1,3+1 |

InChI-Schlüssel |

WKRBKYFIJPGYQC-UDKQHVDBSA-N |

Isomerische SMILES |

[13CH3]/C(=[13CH]\C(=O)O)/[13CH2]C(=O)O |

Kanonische SMILES |

CC(=CC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylglutaconic Acid-¹³C₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). These conditions are characterized by impaired mitochondrial energy metabolism. Accurate quantification of 3-MGA in biological fluids is crucial for the diagnosis and monitoring of these disorders. 3-Methylglutaconic acid-¹³C₃ (3-MGA-¹³C₃) is a stable isotope-labeled internal standard designed for the precise and accurate quantification of 3-MGA by isotope dilution mass spectrometry. Its use minimizes variability in sample preparation and analysis, ensuring reliable diagnostic results.

Core Compound Properties

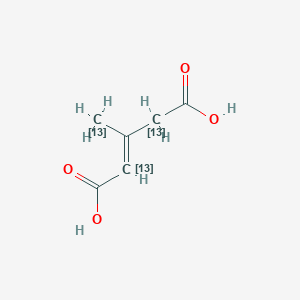

3-Methylglutaconic acid-¹³C₃ is structurally identical to its endogenous counterpart, with the exception of three Carbon-13 isotopes strategically placed at the C2, C4, and the methyl carbon positions. This isotopic labeling renders it chemically indistinguishable from the unlabeled 3-MGA during extraction and derivatization, yet allows for its distinct detection by mass spectrometry due to its increased molecular weight.

| Property | Value |

| Chemical Formula | ³C₃C₃H₈O₄ |

| Exact Mass | 149.05 g/mol |

| Isotopic Purity | ≥ 99% |

| Applications | Internal standard for GC/MS analysis of 3-Methylglutaconic acid |

Synthesis of 3-Methylglutaconic Acid-¹³C₃

Experimental Protocol: Representative Synthesis of 3-Methylglutaconic Acid-¹³C₃

-

Starting Material: [2,4-¹³C₂]-Acetoacetic acid ethyl ester and [¹³C]-Methyl iodide.

-

Step 1: Alkylation. The labeled acetoacetic acid ethyl ester is deprotonated with a suitable base (e.g., sodium ethoxide) to form an enolate. This enolate is then alkylated with [¹³C]-Methyl iodide to introduce the labeled methyl group at the alpha-position.

-

Step 2: Knoevenagel Condensation. The resulting β-keto ester is subjected to a Knoevenagel condensation with a malonic acid derivative, where the carboxyl groups are protected, in the presence of a weak base (e.g., piperidine) to form a carbon-carbon double bond.

-

Step 3: Hydrolysis and Decarboxylation. The protecting groups on the carboxyl functions are removed by acid or base hydrolysis. Subsequent heating leads to decarboxylation, yielding the final product, 3-Methylglutaconic acid-¹³C₃.

-

Purification: The crude product is purified by recrystallization or column chromatography to achieve high chemical and isotopic purity.

Analytical Methodology: Quantification of 3-MGA

The gold standard for the quantification of 3-MGA in biological samples is isotope dilution gas chromatography-mass spectrometry (GC-MS) using 3-MGA-¹³C₃ as an internal standard.[1]

Experimental Protocol: Isotope Dilution GC-MS Analysis of 3-MGA in Urine

-

Sample Preparation:

-

To 1 mL of urine, add a known amount of 3-MGA-¹³C₃ internal standard solution.

-

Acidify the sample to a pH < 2 with hydrochloric acid.

-

Extract the organic acids with two portions of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes to convert the carboxylic acids to their volatile trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions for 3-MGA (TMS derivative): m/z 273 (M-15), 147.

-

Ions for 3-MGA-¹³C₃ (TMS derivative): m/z 276 (M-15), 150.

-

-

-

Quantification:

-

The concentration of 3-MGA in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled 3-MGA and a fixed concentration of the ¹³C₃-labeled internal standard.

-

Data Presentation: 3-MGA Levels in Urine

The use of 3-MGA-¹³C₃ allows for the accurate determination of 3-MGA concentrations in various biological matrices. The table below summarizes typical urinary concentrations in healthy individuals and patients with 3-methylglutaconic aciduria.

| Population | Urinary 3-Methylglutaconic Acid Concentration (mmol/mol creatinine) |

| Healthy Individuals | < 20[2] |

| 3-MGA-uria Patients (general) | Can exceed 1000[2] |

| 3-MGA-uria Type I | Generally higher than other types, can be markedly increased after a leucine-rich meal.[2] |

Signaling Pathways and Experimental Workflows

Leucine Catabolism and the Origin of 3-Methylglutaconic Acid

In healthy individuals, 3-methylglutaconyl-CoA is an intermediate in the mitochondrial catabolism of the amino acid leucine. In 3-methylglutaconic aciduria type I, a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA.

Caption: Leucine catabolism pathway and the formation of 3-MGA in Type I aciduria.

Alternative Pathway of 3-MGA Formation in Mitochondrial Dysfunction

In other types of 3-methylglutaconic aciduria, where the leucine degradation pathway is intact, 3-MGA is thought to arise from an alternative pathway originating from acetyl-CoA. This occurs when mitochondrial dysfunction leads to an accumulation of acetyl-CoA.

Caption: Alternative pathway for 3-MGA synthesis from Acetyl-CoA.

Isotope Dilution GC-MS Workflow

The following diagram illustrates the key steps in the quantification of 3-MGA using its ¹³C₃-labeled internal standard.

Caption: Workflow for 3-MGA quantification by isotope dilution GC-MS.

References

3-Methylglutaconic Acid-13C3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental applications, and metabolic significance of 3-Methylglutaconic acid-13C3. This isotopically labeled compound is a crucial tool for the study of various metabolic disorders, particularly the group of inherited conditions known as 3-methylglutaconic aciduria.

Core Chemical Properties

This compound is a stable isotope-labeled version of 3-methylglutaconic acid, an intermediate in the mitochondrial catabolism of the amino acid leucine. The incorporation of three carbon-13 atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart in biological samples.

| Property | Value |

| Molecular Formula | C₃¹³C₃H₈O₄ |

| Molecular Weight | 147.1 g/mol |

| Isotopic Purity (¹³C) | 99% |

| Chemical Purity | ≥98% |

| Appearance | Solid |

| Storage | Store refrigerated (+2°C to +8°C). Protect from light. |

| CAS Number (Labeled) | 1255644-45-1 |

Metabolic Pathways Involving 3-Methylglutaconic Acid

3-Methylglutaconic acid is a key metabolite in two important cellular pathways. Its accumulation is a biomarker for a group of genetic disorders known as 3-methylglutaconic aciduria.

Primary Metabolic Pathway: Leucine Catabolism

Under normal physiological conditions, 3-methylglutaconic acid is an intermediate in the breakdown of the essential amino acid leucine. This process occurs within the mitochondria. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid, resulting in 3-methylglutaconic aciduria type I.

Caption: Leucine catabolism pathway and the point of disruption in Type I 3-MGA uria.

Secondary Metabolic Pathway: Acetyl-CoA Diversion

In several other types of 3-methylglutaconic aciduria (Types II-V), the underlying defect is not in the leucine degradation pathway but rather in various aspects of mitochondrial function. It is proposed that mitochondrial dysfunction can lead to an accumulation of acetyl-CoA. This excess acetyl-CoA can be diverted into a pathway that results in the production of 3-methylglutaconyl-CoA, and subsequently 3-methylglutaconic acid.

Caption: Proposed pathway for 3-MGA production due to mitochondrial dysfunction.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of 3-methylglutaconic acid in biological fluids by isotope-dilution gas chromatography/mass spectrometry (GC-MS).

Quantification of 3-Methylglutaconic Acid in Urine by Isotope-Dilution GC-MS

This protocol provides a representative methodology for the analysis of 3-methylglutaconic acid in urine.

1. Sample Preparation and Extraction:

-

To a known volume of urine (e.g., 1 mL), add a precise amount of the this compound internal standard solution.

-

Acidify the sample to a pH of less than 2 with hydrochloric acid.

-

Saturate the sample with solid sodium chloride.

-

Extract the organic acids with two portions of ethyl acetate.

-

Combine the ethyl acetate extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.

-

Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.

-

Evaporate the derivatization reagents under nitrogen and reconstitute the sample in a small volume of a suitable solvent like hexane or acetonitrile.

3. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis, such as a DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Final hold: 280°C for 5 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Data Acquisition: Use selected ion monitoring (SIM) to monitor characteristic ions for both the native 3-methylglutaconic acid-TMS derivative and the this compound-TMS derivative. The specific ions will depend on the fragmentation pattern of the TMS derivative.

-

Quantification: The concentration of 3-methylglutaconic acid in the sample is determined by comparing the peak area ratio of the native compound to the isotopically labeled internal standard against a calibration curve.

Caption: General workflow for the quantification of 3-MGA using GC-MS.

Synthesis of 3-[2,4,6-13C3]Methylglutaconic Acid

A simple method for the synthesis and purification of 3-[2,4,6-13C3]methylglutaconic acid has been described by Kelley (1993).[1] While the full detailed protocol from the original publication is not provided here, the general approach for synthesizing carbon-13 labeled organic acids often involves using commercially available ¹³C-labeled starting materials in established organic synthesis reactions. For example, a synthetic route could potentially involve the use of ¹³C-labeled acetone or other small, labeled precursors in a series of reactions to build the carbon backbone of 3-methylglutaconic acid.

Conclusion

This compound is an indispensable tool for the accurate diagnosis and monitoring of 3-methylglutaconic acidurias. Its well-defined chemical and physical properties, combined with established analytical methods, make it a reliable internal standard for quantitative studies. Understanding the metabolic pathways in which 3-methylglutaconic acid is involved is crucial for interpreting the results of such analyses and for advancing research into the pathophysiology of these complex mitochondrial disorders. This guide provides a foundational resource for researchers and clinicians working in the field of inborn errors of metabolism and drug development for these conditions.

References

An In-depth Technical Guide to 3-Methylglutaconic Acid-13C3

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 3-Methylglutaconic acid-13C3, an isotopically labeled internal standard crucial for the quantitative analysis of 3-Methylglutaconic acid (3-MGA). 3-MGA is a key biomarker for a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). This document details its chemical properties, its role in metabolic pathways, and its application in experimental research.

Core Compound Properties

This compound is the stable isotope-labeled analogue of 3-MGA. The specific and most commonly referenced form for isotope dilution mass spectrometry is 3-[2,4,6-13C3]methylglutaconic acid, where three carbon atoms in the molecule have been replaced with the heavy isotope ¹³C.[1] This mass shift allows it to be distinguished from the endogenous, unlabeled compound by mass spectrometry, making it an ideal internal standard for accurate quantification.

Chemical Structure

The chemical structure of the unlabeled (native) 3-Methylglutaconic acid and its ¹³C₃-labeled variant are shown below. The labels in the ¹³C₃ variant are typically on the methyl carbon and the two carboxyl carbons.

-

Unlabeled 3-Methylglutaconic Acid: C₆H₈O₄

-

Labeled this compound: C₃¹³C₃H₈O₄

Quantitative Data Summary

The fundamental physicochemical properties of both the labeled and unlabeled forms of 3-Methylglutaconic acid are summarized in the table below. This data is essential for mass spectrometry-based applications.

| Property | Unlabeled 3-Methylglutaconic Acid | This compound |

| IUPAC Name | (2E)-3-methylpent-2-enedioic acid[2][3] | (E)-3-(methyl-¹³C)-pent-2-enedioic-1,5-¹³C₂ acid |

| Synonyms | 3-MGA, β-Methylglutaconic Acid[4] | 3-MGA-¹³C₃ |

| Molecular Formula | C₆H₈O₄[2] | C₃¹³C₃H₈O₄ |

| Molecular Weight | 144.12 g/mol | 147.12 g/mol (approx.) |

| Monoisotopic Mass | 144.0423 Da | 147.0524 Da (approx.) |

| Mass of di-TMS Derivative | 288 g/mol (approx.) | 291 g/mol (approx.) |

Metabolic Significance and Signaling Pathways

3-Methylglutaconic acid is an intermediate organic acid in the mitochondrial catabolism of the branched-chain amino acid, leucine. Its accumulation in urine is the defining characteristic of 3-methylglutaconic aciduria. There are five distinct types of this condition. Type I is a primary disorder resulting directly from a deficiency in the leucine degradation pathway, specifically the enzyme 3-methylglutaconyl-CoA hydratase (AUH). Types II through V are considered secondary acidurias, where the accumulation of 3-MGA is a consequence of broader mitochondrial dysfunction rather than a defect in the leucine pathway itself.

In cases of mitochondrial dysfunction, an alternative pathway for 3-MGA synthesis has been proposed, originating from the condensation of mitochondrial acetyl-CoA.

Leucine Catabolism Pathway

The following diagram illustrates the canonical pathway for leucine degradation, highlighting the formation of 3-methylglutaconyl-CoA and the enzymatic step that, when deficient, leads to 3-MGA-uria Type I.

Experimental Applications and Protocols

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 3-MGA in biological fluids, such as urine and plasma, using isotope dilution gas chromatography-mass spectrometry (GC-MS).

Isotope Dilution GC-MS Protocol for 3-MGA Quantification

This protocol provides a representative methodology for the analysis of 3-MGA in urine.

1. Sample Preparation and Internal Standard Spiking:

- Thaw frozen urine samples at room temperature.

- Centrifuge the samples to pellet any precipitate.

- To a known volume of supernatant (e.g., 1 mL), add a precise amount of the this compound internal standard solution. The amount should be chosen to be in a similar concentration range as the expected endogenous analyte.

- Vortex the mixture thoroughly.

2. Extraction:

- Acidify the sample to a pH of approximately 1-2 by adding a strong acid (e.g., HCl).

- Add an organic solvent, typically ethyl acetate, to the sample (e.g., 3 volumes).

- Vortex vigorously for several minutes to extract the organic acids into the ethyl acetate layer.

- Centrifuge to achieve phase separation.

- Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process on the aqueous layer to maximize recovery.

- Combine the organic extracts.

3. Drying and Derivatization:

- Evaporate the pooled ethyl acetate extracts to complete dryness under a gentle stream of nitrogen gas.

- To the dried residue, add a derivatization agent. A common agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and a solvent like pyridine or acetonitrile.

- Seal the vial and heat at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert the non-volatile organic acids into their volatile trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis:

- Inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

- Gas Chromatography (GC) Conditions:

- Column: Typically a non-polar column like a DB-5ms or equivalent.

- Injector: Splitless injection at a temperature of ~230-250°C.

- Oven Program: A temperature gradient is used to separate the compounds. A representative program starts at a low temperature (e.g., 80°C), ramps up to a high temperature (e.g., 270°C), and holds for several minutes.

- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification. Monitor characteristic ions for both the unlabeled 3-MGA-diTMS derivative (m/z, mass-to-charge ratio) and the labeled 3-MGA-13C3-diTMS derivative. The mass difference will be +3 amu for the labeled standard.

5. Data Analysis and Quantification:

- Integrate the peak areas for the selected ions corresponding to both the native analyte and the ¹³C₃-labeled internal standard.

- Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.

- Quantify the concentration of endogenous 3-MGA in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 3-MGA and a fixed concentration of the internal standard.

Experimental Workflow Diagram

The logical flow of the quantification protocol is visualized below.

References

- 1. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methylglutaconic acid | C6H8O4 | CID 1551553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylglutaconic acid - Wikipedia [en.wikipedia.org]

- 4. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Methylglutaconic Acid-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Methylglutaconic acid-¹³C₃, a critical internal standard for isotope-dilution gas chromatography/mass spectrometry (GC/MS) analysis. The accurate quantification of 3-methylglutaconic acid is vital for the diagnosis and monitoring of various inborn errors of metabolism, collectively known as 3-methylglutaconic acidurias. This document outlines the synthetic pathway, provides a detailed (though reconstructed) experimental protocol based on available information, and presents relevant metabolic pathways in which this labeled compound is utilized as a tracer.

Introduction

3-Methylglutaconic aciduria is a group of inherited metabolic disorders characterized by the excessive excretion of 3-methylglutaconic acid in the urine. The use of a stable isotope-labeled internal standard, such as 3-Methylglutaconic acid-¹³C₃, is the gold standard for accurate quantification of the endogenous analyte in biological fluids, minimizing variations in sample preparation and instrument response.[1] This guide focuses on the chemical synthesis of 3-Methylglutaconic acid-¹³C₃ with a specific three-carbon labeling pattern, which is crucial for its function as an internal standard in mass spectrometry-based assays.

Synthetic Pathway

The synthesis of 3-[2,4,6-¹³C₃]methylglutaconic acid has been reported, providing a valuable tool for clinical diagnostics.[1] While the full detailed experimental protocol from the original publication by Kelley (1993) could not be retrieved, a plausible synthetic route can be constructed based on established organic chemistry principles for carbon-carbon bond formation and isotopic labeling.

The proposed synthesis involves the use of ¹³C-labeled precursors to introduce the isotopic labels at the desired positions. A potential retrosynthetic analysis suggests a pathway starting from simple, commercially available ¹³C-labeled building blocks.

Caption: Proposed synthetic pathway for 3-Methylglutaconic acid-¹³C₃.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 3-Methylglutaconic acid-¹³C₃. It is important to note that this is a reconstruction based on standard organic synthesis techniques, as the detailed procedure from the primary literature was not accessible. Researchers should optimize these conditions in a laboratory setting.

Materials and Reagents

-

[2-¹³C]Acetone (isotopic purity ≥ 99%)

-

Ethyl [2,4-¹³C₂]acetoacetate (isotopic purity ≥ 99%)

-

Zinc dust (activated)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for organic synthesis

Synthesis of Ethyl 3-hydroxy-3-([¹³C]methyl)-[2,4-¹³C₂]glutarate

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with activated zinc dust. Anhydrous THF is added to cover the zinc.

-

Initiation: A small amount of a solution of ethyl [2,4-¹³C₂]acetoacetate and a crystal of iodine in anhydrous THF is added to the flask to initiate the reaction.

-

Addition of Reactants: A solution of ethyl [2,4-¹³C₂]acetoacetate in anhydrous THF is added dropwise to the stirred suspension. Simultaneously, a solution of [2-¹³C]acetone in anhydrous THF is added from a separate dropping funnel. The reaction mixture is maintained at a gentle reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cooled to 0°C and quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then acidified with dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Dehydration and Hydrolysis to 3-[2,4,6-¹³C₃]Methylglutaconic acid

-

Dehydration: The crude ethyl 3-hydroxy-3-([¹³C]methyl)-[2,4-¹³C₂]glutarate is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Hydrolysis: After dehydration is complete, the resulting ester is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

Purification: The reaction mixture is cooled and acidified with concentrated HCl to precipitate the crude 3-[2,4,6-¹³C₃]methylglutaconic acid. The crude product is then purified by recrystallization or column chromatography.[1]

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis. Actual yields and isotopic enrichment will depend on the specific reaction conditions and the purity of the starting materials.

| Parameter | Expected Value |

| Yield | 40-60% |

| Isotopic Purity | >98% |

| Chemical Purity | >98% |

Metabolic Pathway of 3-Methylglutaconic Acid

3-Methylglutaconic acid is an intermediate in the catabolism of the branched-chain amino acid leucine. Inborn errors of metabolism affecting this pathway can lead to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid.

Caption: Leucine catabolism and the origin of 3-methylglutaconic acid.

Conclusion

The synthesis of 3-Methylglutaconic acid-¹³C₃ provides a vital tool for the accurate diagnosis and management of patients with 3-methylglutaconic aciduria. While the detailed experimental protocol from the original literature remains elusive, the proposed synthetic pathway offers a robust framework for its preparation. The use of this isotopically labeled standard in conjunction with GC/MS analysis ensures the high precision and accuracy required for clinical applications. Further research to optimize the synthetic route and fully characterize the final product is encouraged to enhance its accessibility and utility in the field of metabolic research and diagnostics.

References

In-depth Technical Guide: 3-Methylglutaconic Acid-13C3

CAS Number: 1255644-45-1

A Comprehensive Resource for Researchers and Drug Development Professionals

Introduction: 3-Methylglutaconic acid-13C3 is the isotopically labeled form of 3-methylglutaconic acid (3-MGA), a key intermediate in the mitochondrial catabolism of the branched-chain amino acid, leucine. Elevated levels of 3-MGA in biological fluids are a characteristic feature of a group of inherited metabolic disorders known as 3-methylglutaconic acidurias. This technical guide provides an in-depth overview of this compound, its primary application as an internal standard in quantitative analysis, relevant experimental protocols, and the biochemical pathways in which it plays a crucial role.

Physicochemical Data

| Property | Value |

| CAS Number | 1255644-45-1 |

| Molecular Formula | C3¹³C₃H₈O₄ |

| Molecular Weight | 147.1 g/mol |

| Synonyms | β-Methylglutaconic acid-13C3, 3-MGA-13C3 |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard for the accurate quantification of 3-methylglutaconic acid in biological samples, such as urine, plasma, and amniotic fluid. The stable isotope dilution method using gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis. The use of a ¹³C-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.

Experimental Protocols

Quantification of 3-Methylglutaconic Acid in Biological Fluids by Isotope-Dilution GC-MS

This protocol is adapted from established methods for the analysis of organic acids in biological matrices.

a. Sample Preparation and Extraction:

-

To 1 mL of urine or plasma, add a known amount of this compound solution as the internal standard.

-

Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the organic acids from the acidified sample using a suitable organic solvent, such as ethyl acetate. This is typically done by vortexing the sample with the solvent followed by centrifugation to separate the phases.

-

Carefully remove the organic layer and transfer it to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

b. Derivatization:

To increase the volatility of the organic acids for GC-MS analysis, a derivatization step is necessary.

-

To the dried extract, add a derivatizing agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine solvent.

-

Seal the tube and heat at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

c. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography (GC) Conditions (Typical):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, followed by a ramp of 5-10°C/minute to a final temperature of 280-300°C, held for 5-10 minutes.

-

-

Mass Spectrometry (MS) Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for the derivatized forms of both endogenous 3-methylglutaconic acid and the 13C3-labeled internal standard.

-

d. Data Analysis:

-

Identify the peaks corresponding to the derivatized 3-methylglutaconic acid and this compound based on their retention times and specific mass-to-charge ratios (m/z).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Quantify the concentration of endogenous 3-methylglutaconic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 3-methylglutaconic acid and a fixed concentration of the internal standard.

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through various organic synthesis routes. A general approach involves the use of ¹³C-labeled precursors. For instance, a synthetic strategy could involve the condensation of a ¹³C-labeled acetone equivalent with a malonic acid derivative, followed by further chemical modifications to yield the final product. The specific details of the synthesis are often proprietary or described in specialized chemical literature.

Signaling Pathways and Metabolic Context

3-Methylglutaconic acid is an intermediate in the catabolism of the essential amino acid leucine. Deficiencies in the enzymes of this pathway lead to the accumulation of 3-methylglutaconic acid and other metabolites, resulting in 3-methylglutaconic aciduria.

Caption: Leucine catabolism pathway leading to the formation of 3-Methylglutaconic Acid.

The diagram above illustrates the breakdown of leucine. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (MGH) is the cause of 3-methylglutaconic aciduria type I, leading to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-methylglutaconic acid.

Experimental Workflow

The following diagram outlines the typical workflow for the quantitative analysis of 3-methylglutaconic acid in a biological sample using this compound as an internal standard.

Caption: Workflow for quantitative analysis of 3-MGA using a ¹³C₃-labeled internal standard.

Conclusion

This compound is an indispensable tool for the accurate diagnosis and monitoring of 3-methylglutaconic acidurias. Its use as an internal standard in isotope dilution GC-MS analysis provides the reliability and precision required for clinical and research applications. This guide offers a foundational understanding for professionals working in drug development, clinical diagnostics, and metabolic research, enabling them to effectively utilize this stable isotope-labeled compound in their work.

The Role of 3-Methylglutaconic Acid in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutaconic acid (3-MGA) is a dicarboxylic organic acid that serves as a critical biomarker for a heterogeneous group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias). These disorders are broadly classified into primary and secondary types. Primary 3-MGA-uria results from a direct impairment in the mitochondrial leucine degradation pathway, specifically a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (AUH). In contrast, the more common secondary 3-MGA-urias are associated with a wide spectrum of mitochondrial dysfunctions unrelated to leucine catabolism. In these cases, the accumulation of 3-MGA is hypothesized to originate from the de novo synthesis from acetyl-CoA, a central metabolite in mitochondrial energy production. This guide provides an in-depth technical overview of the role of 3-MGA in mitochondrial metabolism, detailing the biochemical pathways, associated pathologies, and the experimental methodologies used for its investigation.

Introduction

Mitochondria are the primary sites of cellular energy production, orchestrating a complex network of metabolic pathways, including the Krebs cycle and oxidative phosphorylation (OXPHOS).[1] Disruptions in mitochondrial function can lead to a cascade of metabolic derangements, often manifesting as the accumulation of specific organic acids. 3-Methylglutaconic acid is one such metabolite, and its elevated presence in urine is a key diagnostic indicator for a class of disorders termed 3-methylglutaconic acidurias.[2][3]

Historically, 3-MGA was exclusively linked to the catabolism of the branched-chain amino acid leucine.[4] However, the identification of numerous "secondary" 3-MGA-urias, where the leucine degradation pathway is intact, has led to a paradigm shift in our understanding of 3-MGA's metabolic origins.[5] It is now widely proposed that in the context of compromised mitochondrial energy metabolism, an accumulation of acetyl-CoA can be diverted from the Krebs cycle towards a non-energy yielding pathway that results in the synthesis of 3-MGA. This guide will explore both the canonical and alternative pathways of 3-MGA metabolism, present quantitative data associated with these conditions, and provide detailed experimental protocols for their study.

Biochemical Pathways of 3-Methylglutaconic Acid Metabolism

Leucine Degradation Pathway (Primary 3-MGA-uria)

In healthy individuals, 3-methylglutaconyl-CoA is an intermediate in the mitochondrial catabolism of leucine. A deficiency in the enzyme 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene) leads to the accumulation of 3-methylglutaconyl-CoA, which is then hydrolyzed to 3-MGA and excreted in the urine. This condition is known as 3-methylglutaconic aciduria type I.

De Novo Synthesis from Acetyl-CoA (Secondary 3-MGA-urias)

In secondary 3-MGA-urias, mitochondrial dysfunction leads to a decreased flux through the Krebs cycle, causing an accumulation of acetyl-CoA. This excess acetyl-CoA is then shunted into an alternative pathway for 3-MGA synthesis. This pathway involves the sequential action of three mitochondrial enzymes:

-

Acetoacetyl-CoA Thiolase (T2): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.

-

HMG-CoA Synthase 2 (HMGCS2): Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

3-Methylglutaconyl-CoA Hydratase (AUH): In a reversal of its role in leucine degradation, AUH dehydrates HMG-CoA to form 3-methylglutaconyl-CoA.

-

Thioesterase: 3-methylglutaconyl-CoA is then hydrolyzed to 3-MGA.

Quantitative Data in 3-Methylglutaconic Acidurias

The following tables summarize key quantitative data related to 3-MGA metabolism and its associated disorders.

Table 1: Urinary 3-Methylglutaconic Acid Levels

| Condition | Urinary 3-MGA Level (mmol/mol creatinine) | Reference(s) |

| Healthy Individuals | < 10 | |

| Metabolic Decompensation (non-3-MGA-uria) | 20 - 40 | |

| 3-MGA-uria (general) | > 40 | |

| MEGDHEL Syndrome (a type of 3-MGA-uria) | 16 - 196 |

Table 2: Kinetic Properties of 3-Methylglutaconyl-CoA Hydratase (AUH)

| Parameter | Value | Cell Type | Reference(s) |

| Normal Activity | |||

| Mean Vmax | 568 - 614 pmol/min/mg protein | Fibroblasts | |

| Mean Km (for 3-methylglutaconyl-CoA) | 6.9 µmol/L | Fibroblasts | |

| Mean Vmax | 1,089 - 1,359 pmol/min/mg protein | Lymphocytes | |

| Mean Km (for 3-methylglutaconyl-CoA) | 9.3 - 9.5 µmol/L | Lymphocytes | |

| Deficient Activity (3-MGA-uria Type I) | |||

| Patient 1 Activity | 11 pmol/min/mg protein (~2% of normal) | Fibroblasts | |

| Patient 2 Activity | 17 pmol/min/mg protein (~3% of normal) | Fibroblasts |

Table 3: Impact of 3-MGA on Mitochondrial Function (Hypothetical Data)

No direct quantitative data on the inhibitory effect of 3-MGA on respiratory chain complexes and ATP synthesis was found in the search results. The following table is a template for such data, which would be highly valuable for the field.

| Mitochondrial Parameter | 3-MGA Concentration | % Inhibition | Reference(s) |

| Respiratory Chain Complex Activity | |||

| Complex I (NADH:ubiquinone oxidoreductase) | e.g., 1 mM | e.g., 25% | Hypothetical |

| Complex II (Succinate dehydrogenase) | e.g., 1 mM | e.g., 10% | Hypothetical |

| Complex III (Ubiquinol-cytochrome c reductase) | e.g., 1 mM | e.g., 15% | Hypothetical |

| Complex IV (Cytochrome c oxidase) | e.g., 1 mM | e.g., 5% | Hypothetical |

| ATP Synthesis Rate | |||

| Substrate: Pyruvate/Malate | e.g., 1 mM | e.g., 30% | Hypothetical |

| Substrate: Succinate | e.g., 1 mM | e.g., 12% | Hypothetical |

Experimental Protocols

Quantification of 3-Methylglutaconic Acid in Urine by GC-MS

This protocol describes a standard method for the analysis of organic acids, including 3-MGA, in urine using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Diagram

Methodology

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

-

Transfer a specific volume of supernatant (e.g., 1 mL) to a clean glass tube.

-

Add an internal standard (e.g., 10 µL of a 1 mg/mL solution of heptadecanoic acid).

-

Acidify the urine to pH < 2 with 6M HCl.

-

Saturate the sample with sodium chloride.

-

-

Extraction:

-

Add 2 mL of ethyl acetate to the tube.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes.

-

Carefully transfer the upper organic layer to a new glass tube.

-

Repeat the extraction process twice more, pooling the organic layers.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 70°C for 30 minutes.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 5°C/min to 200°C.

-

Ramp 2: 20°C/min to 300°C, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Quantification: Use selected ion monitoring (SIM) for the characteristic ions of the derivatized 3-MGA and the internal standard. Create a calibration curve using standard solutions of 3-MGA.

-

Quantification of 3-Methylglutaconic Acid in Urine by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for metabolite quantification.

Methodology

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 13,000 rpm for 10 minutes to remove cell debris.

-

To 540 µL of urine supernatant, add 60 µL of a buffer solution (e.g., 1.5 M potassium phosphate buffer, pH 7.4, containing 10 mM sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP) as an internal standard).

-

Vortex briefly and transfer to a 5 mm NMR tube.

-

-

NMR Spectroscopy:

-

Spectrometer: Bruker 600 MHz Avance III HD spectrometer (or equivalent) equipped with a cryoprobe.

-

Experiment: 1D 1H-NOESY with presaturation for water suppression.

-

Temperature: 300 K.

-

Number of Scans: 64-128 (depending on sample concentration).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Quantification: Integrate the area of a specific, non-overlapping peak of 3-MGA (e.g., the methyl group singlet) and normalize it to the known concentration of the internal standard (TSP).

-

3-Methylglutaconyl-CoA Hydratase (AUH) Enzyme Assay

This assay measures the activity of AUH in cell lysates (e.g., fibroblasts or lymphocytes) using a coupled enzyme reaction.

Methodology

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0.

-

Substrate: 1 mM 3-methylglutaconyl-CoA in water.

-

Coupling Enzyme: 1 U/mL HMG-CoA lyase.

-

Indicator Enzyme: 10 U/mL Malate Dehydrogenase.

-

Cofactor: 10 mM NADH.

-

Cell Lysate: Prepare cell lysates from fibroblasts or lymphocytes by sonication in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT). Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Procedure:

-

In a 96-well plate, add in the following order:

-

70 µL Assay Buffer

-

10 µL NADH

-

10 µL Malate Dehydrogenase

-

10 µL HMG-CoA Lyase

-

10-20 µg of cell lysate protein

-

-

Initiate the reaction by adding 10 µL of 3-methylglutaconyl-CoA substrate.

-

Immediately measure the decrease in absorbance at 340 nm over time at 37°C using a plate reader. The decrease in absorbance corresponds to the oxidation of NADH.

-

-

Calculation of Activity:

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of substrate conversion (pmol/min/mg protein).

-

Conclusion

3-Methylglutaconic acid is a pivotal metabolite in the diagnosis and understanding of a complex group of mitochondrial disorders. While its role in the leucine degradation pathway is well-defined, the emergence of the de novo synthesis pathway from acetyl-CoA has provided a crucial framework for interpreting the pathophysiology of secondary 3-MGA-urias. The accumulation of 3-MGA in these conditions is a direct consequence of a bottleneck in the Krebs cycle and a dysfunctional oxidative phosphorylation system.

Further research is needed to elucidate the precise molecular mechanisms by which 3-MGA and its precursors might exert toxic effects on mitochondrial and cellular function. Specifically, quantitative studies on the direct impact of 3-MGA on the activity of respiratory chain complexes and ATP synthesis are warranted. The experimental protocols detailed in this guide provide a foundation for researchers to pursue these investigations, ultimately contributing to the development of novel diagnostic and therapeutic strategies for patients with 3-methylglutaconic aciduria.

References

- 1. genecards.org [genecards.org]

- 2. erndim.org [erndim.org]

- 3. On the origin of 3-methylglutaconic acid in disorders of mitochondrial energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. metbio.net [metbio.net]

3-Methylglutaconic Aciduria Type I: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Biochemical Underpinnings, Diagnostic Methodologies, and Therapeutic Avenues for a Rare Inborn Error of Leucine Metabolism.

Introduction

3-Methylglutaconic aciduria type I (3-MGA-I) is a rare, autosomal recessive inborn error of metabolism characterized by a deficiency of the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase (MGH).[1][2][3] This enzymatic defect occurs at the fifth step of the leucine catabolism pathway, leading to the accumulation of 3-methylglutaconic acid (3-MGA), 3-methylglutaric acid (3-MG), and 3-hydroxyisovaleric acid (3-HIVA) in bodily fluids.[2][4] The clinical presentation of 3-MGA-I is highly variable, ranging from asymptomatic individuals or those with mild speech delay to severe neurological impairment, including psychomotor retardation, dystonia, and spastic quadriparesis. This guide provides a comprehensive technical overview of 3-MGA-I, focusing on its core biochemical and genetic aspects, detailed experimental protocols for its diagnosis and study, and a summary of current and potential therapeutic strategies, tailored for researchers, scientists, and professionals in drug development.

Biochemical and Genetic Basis

The Leucine Catabolism Pathway and the Role of 3-Methylglutaconyl-CoA Hydratase

The breakdown of the branched-chain amino acid leucine is a critical mitochondrial process for energy production. 3-Methylglutaconyl-CoA hydratase (EC 4.2.1.18) catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A deficiency in this enzyme disrupts the pathway, leading to the accumulation of upstream metabolites.

The AUH Gene and its Mutations

3-MGA-I is caused by mutations in the AUH gene, located on chromosome 9. This gene encodes the 3-methylglutaconyl-CoA hydratase enzyme. The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the AUH gene to be affected. A variety of mutations in the AUH gene have been identified in individuals with 3-MGA-I, including nonsense, splice-site, frameshift, and missense mutations. These mutations typically lead to a complete or near-complete loss of enzyme function. Interestingly, the AUH gene product has a dual function, also acting as an AU-specific RNA-binding protein, though the clinical significance of this secondary role in 3-MGA-I is still under investigation.

Quantitative Data on Biomarkers

The diagnosis of 3-MGA-I relies heavily on the analysis of specific organic acids in the urine. The table below summarizes the typical urinary excretion levels of key biomarkers in affected individuals compared to healthy controls.

| Biomarker | Abbreviation | Typical Excretion in 3-MGA-I Patients | Normal Excretion Range |

| 3-Methylglutaconic Acid | 3-MGA | Highly elevated | < 10 mmol/mol creatinine |

| 3-Methylglutaric Acid | 3-MG | Mildly to moderately elevated | < 5 mmol/mol creatinine |

| 3-Hydroxyisovaleric Acid | 3-HIVA | Highly elevated | < 15 mmol/mol creatinine |

Note: The reported values can vary between laboratories and depend on the age and clinical status of the individual. The levels in 3-MGA-I patients are typically significantly higher than in other forms of 3-methylglutaconic aciduria.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary diagnostic test for 3-MGA-I, identifying the characteristic pattern of elevated organic acids.

Methodology:

-

Sample Preparation:

-

A urine sample is collected, preferably during a period of metabolic stress.

-

The urine volume is normalized based on creatinine concentration to standardize the amount of organic acids extracted.

-

An internal standard (e.g., a non-physiological organic acid) is added to each sample to account for variations in extraction and derivatization efficiency.

-

-

Extraction:

-

The urine sample is acidified.

-

Organic acids are extracted from the aqueous urine sample into an organic solvent, typically ethyl acetate. This process is often repeated to ensure complete extraction.

-

-

Derivatization:

-

The extracted organic acids are dried, usually under a stream of nitrogen.

-

The dried residue is chemically modified (derivatized) to increase its volatility and thermal stability for GC analysis. A common derivatizing agent is N,N-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph.

-

The different organic acids are separated based on their boiling points and interactions with the GC column (e.g., a CP-Sil 8 CB column).

-

As the separated compounds elute from the GC, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.

-

The resulting mass spectrum for each compound is compared to a library of known spectra for identification.

-

-

Quantification:

-

The concentration of each organic acid is determined by comparing its peak area to that of the internal standard and to a calibration curve generated using pure standards of the compounds of interest.

-

3-Methylglutaconyl-CoA Hydratase (MGH) Enzyme Assay

This assay directly measures the activity of the deficient enzyme in patient cells, typically fibroblasts or leukocytes.

Methodology:

-

Cell Culture and Lysate Preparation:

-

Fibroblasts are cultured from a skin biopsy or leukocytes are isolated from a blood sample.

-

The cells are harvested and lysed to release the mitochondrial enzymes.

-

-

Enzyme Reaction (Reverse Direction):

-

The assay is often performed in the reverse direction, measuring the dehydration of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) to 3-methylglutaconyl-CoA.

-

The cell lysate is incubated in a reaction buffer (e.g., Tris-HCl or HEPES buffer) at 37°C.

-

The reaction is initiated by the addition of the substrate, HMG-CoA.

-

-

Detection and Quantification:

-

The formation of the product, 3-methylglutaconyl-CoA, is monitored over time.

-

This can be achieved using high-performance liquid chromatography (HPLC) to separate and quantify the acyl-CoA esters.

-

The enzyme activity is calculated based on the rate of product formation and normalized to the total protein concentration in the cell lysate.

-

-

Coupled Enzyme Assay:

-

Alternatively, a coupled enzyme assay can be used, where the product of the MGH reaction is used as a substrate for a subsequent enzyme that produces a readily detectable signal (e.g., a change in absorbance).

-

Molecular Genetic Analysis of the AUH Gene

Genetic testing confirms the diagnosis by identifying pathogenic variants in the AUH gene.

Methodology:

-

DNA Extraction:

-

Genomic DNA is extracted from a patient sample, such as blood, saliva, or cultured cells.

-

-

Next-Generation Sequencing (NGS):

-

A targeted gene panel that includes the AUH gene is often used.

-

The coding regions and splice site junctions of the AUH gene are enriched using target capture methods.

-

The enriched DNA fragments are sequenced using a high-throughput NGS platform (e.g., Illumina).

-

-

Data Analysis:

-

The sequence reads are aligned to the human reference genome.

-

Variant calling algorithms identify differences between the patient's DNA sequence and the reference sequence.

-

The identified variants are annotated and filtered based on their frequency in the population and their predicted effect on protein function.

-

-

Variant Confirmation and Interpretation:

-

Potentially pathogenic variants are often confirmed by a different method, such as Sanger sequencing.

-

The pathogenicity of the identified variants is assessed based on established guidelines, and the results are interpreted in the context of the patient's clinical and biochemical findings.

-

Diagnostic and Therapeutic Workflows

Therapeutic Strategies

Currently, there is no cure for 3-MGA-I, and treatment is primarily symptomatic and supportive.

-

Dietary Management: A modest restriction of dietary leucine intake may be beneficial in some cases to reduce the production of toxic metabolites. However, the effectiveness of this approach on long-term outcomes is not well-established.

-

Supplementation: L-carnitine supplementation is often recommended to help conjugate and excrete potentially toxic organic acids and to prevent secondary carnitine deficiency.

-

Symptomatic and Supportive Care: This includes physical therapy to manage motor deficits, medications for spasticity and dystonia, and educational support for developmental and speech delays. Regular monitoring by a multidisciplinary team, including a metabolic specialist and a neurologist, is crucial.

Future Directions and Drug Development

The rarity of 3-MGA-I presents challenges for the development of targeted therapies. However, several avenues for future research and drug development can be envisioned:

-

Enzyme Replacement Therapy (ERT): Developing a recombinant form of 3-methylglutaconyl-CoA hydratase that can be delivered to the mitochondria could theoretically correct the metabolic defect.

-

Gene Therapy: A gene-based approach to deliver a functional copy of the AUH gene to affected cells holds promise for a long-term or curative treatment.

-

Small Molecule Chaperones: For patients with missense mutations that lead to a misfolded but potentially functional enzyme, small molecule chaperones could help to stabilize the protein and restore some level of activity.

-

Substrate Reduction Therapy: Investigating drugs that can inhibit earlier steps in the leucine catabolism pathway to reduce the flux of metabolites towards the enzymatic block.

-

Targeting Downstream Pathophysiology: Research into the specific mechanisms by which the accumulating metabolites cause neurotoxicity could identify novel therapeutic targets to mitigate the clinical consequences of the enzyme deficiency.

Conclusion

3-Methylglutaconic aciduria type I is a complex inborn error of metabolism with a significant impact on affected individuals. A thorough understanding of its biochemical and genetic basis is fundamental for accurate diagnosis and the development of effective therapeutic strategies. This guide provides a technical foundation for researchers and drug development professionals, summarizing the current state of knowledge and highlighting the methodologies used to study this rare disease. Continued research into the pathophysiology of 3-MGA-I and the exploration of novel therapeutic modalities are essential to improve the outcomes for individuals living with this condition.

References

- 1. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Newborn Screening Codes [lhncbc.nlm.nih.gov]

Labeled Compounds for Metabolic Disorder Diagnosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise diagnosis and monitoring of metabolic disorders represent a significant challenge in modern medicine. The intricate and dynamic nature of metabolic pathways necessitates sophisticated tools that can provide a real-time window into cellular function. Labeled compounds, which incorporate isotopic or fluorescent tags, have emerged as indispensable tools in both research and clinical settings, offering unparalleled insights into metabolic fluxes and the underlying pathophysiology of a wide range of disorders. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of labeled compounds in the diagnosis of metabolic disorders.

Core Principles of Labeled Compounds in Metabolic Analysis

The fundamental principle behind the use of labeled compounds is the ability to trace the fate of specific molecules through complex biochemical networks. By introducing a labeled substrate into a biological system, researchers can track its conversion into downstream metabolites, providing a dynamic picture of pathway activity. This approach, known as metabolic flux analysis, is a cornerstone of modern metabolomics.

There are three main classes of labeled compounds used in metabolic research and diagnosis:

-

Stable Isotope-Labeled Compounds: These compounds incorporate non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[1] These isotopes are naturally occurring and safe for in vivo studies in humans, making them ideal for clinical diagnostics.[1][2] The incorporation of these heavy atoms into metabolites results in a mass shift that can be detected with high precision by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[3]

-

Radioisotope-Labeled Compounds (Radiotracers): These compounds contain a radioactive isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[4] They are primarily used in Positron Emission Tomography (PET) imaging, a highly sensitive technique that allows for the three-dimensional visualization and quantification of metabolic processes in vivo. Due to the radioactive nature of these compounds, their use is carefully controlled and primarily limited to clinical imaging.

-

Fluorescently Labeled Compounds: These compounds are conjugated to a fluorophore, a molecule that emits light upon excitation at a specific wavelength. Fluorescent probes are instrumental in visualizing the localization and concentration of specific metabolites within living cells and tissues using fluorescence microscopy. This technique offers high sensitivity and spatial resolution, providing valuable insights into subcellular metabolic processes.

Data Presentation: Comparison of Labeled Compound Types

The selection of a labeled compound strategy depends on the specific research or diagnostic question. The following table summarizes the key characteristics of each type of labeled compound.

| Feature | Stable Isotope-Labeled Compounds | Radioisotope-Labeled Compounds (PET Tracers) | Fluorescently Labeled Compounds |

| Principle of Detection | Mass shift detected by Mass Spectrometry or NMR Spectroscopy | Detection of gamma rays from positron annihilation by a PET scanner | Emission of photons detected by fluorescence microscopy |

| Invasiveness | Minimally invasive (e.g., breath tests, blood/urine samples) | Invasive (intravenous injection of radiotracer) | Can be used in vitro and in vivo; invasiveness depends on application |

| Resolution | High chemical specificity and resolution at the molecular level | Good spatial resolution in whole-body imaging (mm scale) | High spatial resolution at the subcellular level (nm scale) |

| Sensitivity | High sensitivity, particularly with mass spectrometry | Extremely high sensitivity (picomolar range) | High sensitivity, capable of single-molecule detection |

| Quantitative Capability | Highly quantitative, enabling precise flux measurements | Quantitative, allowing for the measurement of metabolic rates | Can be quantitative, but often used for qualitative visualization |

| Safety | Non-radioactive and safe for human studies | Involves ionizing radiation, requiring careful dose management | Generally low toxicity, but depends on the specific fluorophore |

| Primary Application | Metabolic flux analysis, newborn screening, clinical diagnostics | In vivo imaging of metabolic activity in oncology, neurology, cardiology | Real-time imaging of metabolite dynamics in living cells and tissues |

Experimental Protocols

The successful application of labeled compounds in metabolic disorder diagnosis relies on robust and well-defined experimental protocols. This section provides detailed methodologies for key experiments.

Stable Isotope Labeling for Metabolic Flux Analysis (¹³C-MFA)

This protocol outlines a general workflow for conducting a ¹³C-MFA experiment in cultured mammalian cells.

Objective: To quantify the rates (fluxes) of intracellular metabolic reactions.

Materials:

-

Mammalian cell line of interest

-

Glucose-free cell culture medium

-

[U-¹³C₆]-Glucose (or other specifically labeled glucose tracer)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

80% Methanol, pre-chilled to -80°C

-

Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

-

-

Isotopic Labeling:

-

Aspirate the standard growth medium.

-

Wash the cells once with sterile PBS to remove residual unlabeled glucose.

-

Add pre-warmed glucose-free medium supplemented with a known concentration of the ¹³C-labeled glucose tracer (e.g., 10 mM [U-¹³C₆]-glucose) and dFBS.

-

Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and the pathways of interest and should be determined empirically (often several hours for central carbon metabolism).

-

-

Metabolite Extraction:

-

Rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold PBS to halt metabolic activity and remove extracellular tracer.

-

Add a sufficient volume of pre-chilled 80% methanol to each well to quench metabolism and extract intracellular metabolites.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

-

Sample Preparation for Analysis:

-

Vortex the lysate thoroughly.

-

Centrifuge at high speed to pellet protein and cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.

-

-

Data Acquisition and Analysis:

-

Analyze the samples using LC-MS or GC-MS to determine the mass isotopomer distribution of key metabolites.

-

The mass spectrometer will detect the abundance of different isotopologues (e.g., M+0, M+1, M+2, etc.) for each metabolite.

-

Use specialized software (e.g., METRAN, INCA) to perform ¹³C-MFA calculations, which involve fitting the measured labeling patterns to a metabolic network model to estimate intracellular fluxes.

-

PET Radiotracer Synthesis and Imaging

This protocol provides a generalized overview of the synthesis and use of a PET radiotracer, exemplified by [¹⁸F]FDG.

Objective: To visualize and quantify glucose metabolism in vivo.

Materials:

-

Cyclotron for producing ¹⁸F-fluoride

-

Automated radiochemistry synthesis module

-

Precursor molecule for FDG synthesis (mannose triflate)

-

Reagents and solvents for chemical synthesis

-

Quality control equipment (e.g., HPLC, TLC)

-

PET/CT scanner

-

Subject (e.g., patient or animal model)

Procedure:

-

Radionuclide Production:

-

Produce ¹⁸F-fluoride by bombarding ¹⁸O-enriched water with protons in a cyclotron.

-

-

Radiotracer Synthesis:

-

Transfer the ¹⁸F-fluoride to a shielded "hot cell" containing an automated synthesis module.

-

The synthesis module performs a multi-step chemical reaction to label the mannose triflate precursor with ¹⁸F, followed by hydrolysis to produce [¹⁸F]FDG. This process is typically fully automated.

-

-

Purification and Quality Control:

-

Purify the synthesized [¹⁸F]FDG using automated chromatography systems.

-

Perform rigorous quality control tests to ensure the final product is sterile, pyrogen-free, and has high radiochemical purity before injection.

-

-

Patient Preparation and Injection:

-

The patient is typically required to fast for several hours before the scan to ensure optimal tracer uptake.

-

Administer the [¹⁸F]FDG intravenously.

-

-

PET/CT Imaging:

-

After an uptake period of approximately 60 minutes, during which the [¹⁸F]FDG distributes throughout the body and is taken up by glucose-utilizing cells, the patient is positioned in the PET/CT scanner.

-

The PET scanner detects the gamma rays emitted from the annihilation of positrons from the ¹⁸F decay, and the CT scanner provides an anatomical reference.

-

-

Image Reconstruction and Analysis:

-

The acquired data is reconstructed into a 3D image showing the distribution and intensity of [¹⁸F]FDG uptake.

-

Regions of high uptake indicate areas of high glucose metabolism, which can be indicative of certain diseases, such as cancer or inflammation.

-

Fluorescent Probe Imaging of Metabolites

This protocol describes a general workflow for imaging an intracellular metabolite using a fluorescent probe in cultured cells.

Objective: To visualize the localization and relative abundance of a specific metabolite in living cells.

Materials:

-

Cultured cells on a glass-bottom dish or chamber slide suitable for microscopy

-

Fluorescent probe specific for the metabolite of interest

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation:

-

Plate cells on a glass-bottom dish and culture until they reach the desired confluency.

-

-

Probe Loading:

-

Prepare a working solution of the fluorescent probe in cell culture medium or a suitable buffer, following the manufacturer's instructions.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells.

-

Incubate the cells for the recommended time and at the appropriate temperature (typically 37°C) to allow for probe uptake and localization.

-

-

Washing:

-

After incubation, remove the probe-containing medium.

-

Wash the cells gently with PBS or fresh medium to remove any unbound, extracellular probe, which helps to reduce background fluorescence.

-

-

Fluorescence Imaging:

-

Mount the dish on the stage of a fluorescence microscope.

-

Excite the sample with light of the appropriate wavelength for the specific fluorophore.

-

Capture the emitted fluorescence using a sensitive camera. Use appropriate filter sets to separate the excitation and emission light.

-

-

Image Analysis:

-

Analyze the captured images to determine the subcellular localization and relative intensity of the fluorescence signal.

-

The intensity of the fluorescence can be correlated with the concentration of the target metabolite.

-

Mandatory Visualizations

This section provides diagrams of key signaling pathways and experimental workflows generated using the Graphviz DOT language, adhering to the specified formatting requirements.

Signaling Pathways

Experimental Workflows

Applications in Metabolic Disorder Diagnosis

Labeled compounds have revolutionized the diagnosis of a wide array of metabolic disorders.

-

Inborn Errors of Metabolism (IEMs): Stable isotope dilution assays using mass spectrometry are the gold standard for newborn screening of many IEMs, such as phenylketonuria (PKU) and medium-chain acyl-CoA dehydrogenase deficiency (MCADD). This allows for early diagnosis and intervention, significantly improving patient outcomes.

-

Diabetes and Obesity: Labeled glucose and fatty acids are used to study insulin resistance, glucose uptake, and lipid metabolism in vivo, providing crucial information for understanding the pathophysiology of type 2 diabetes and obesity.

-

Cancer Metabolism: PET imaging with [¹⁸F]FDG is a routine clinical tool for cancer diagnosis, staging, and monitoring treatment response by visualizing the increased glucose uptake of tumor cells (the Warburg effect).

-

Neurological Disorders: PET tracers are used to investigate altered brain metabolism in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Future Perspectives

The field of labeled compounds for metabolic disorder diagnosis is continually evolving. Advances in mass spectrometry and NMR technology are enabling the detection of a wider range of metabolites with greater sensitivity and accuracy. The development of novel PET radiotracers and fluorescent probes is opening up new avenues for visualizing specific metabolic pathways in real-time. Furthermore, the integration of data from labeled compound studies with other 'omics' technologies, such as genomics and proteomics, promises to provide a more holistic understanding of metabolic diseases and pave the way for personalized medicine approaches to diagnosis and treatment.

This guide provides a foundational understanding of the principles and applications of labeled compounds in the diagnosis of metabolic disorders. For more detailed information on specific protocols and applications, researchers are encouraged to consult the cited literature.

References

Unlocking Cellular Secrets: An In-depth Technical Guide to Stable Isotope Labeling in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of stable isotope labeling in metabolomics, a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. By tracing the fate of isotopically labeled nutrients, researchers can gain unprecedented insights into cellular metabolism, identify novel drug targets, and understand mechanisms of drug action and resistance.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the introduction of molecules enriched with non-radioactive heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), into a biological system.[1] These isotopes are naturally occurring and safe, serving as effective tracers.[1] The foundational principle is that organisms metabolize these labeled compounds, incorporating the heavy isotopes into downstream metabolites.[1] Analysis of the mass distribution of these metabolites reveals the metabolic pathways they have traversed.[1]

Key Concepts:

-

Isotopes and Isotopologues: Isotopes are variants of an element with a different number of neutrons.[1] A metabolite containing one or more heavy isotopes is called an isotopologue.

-

Metabolic Flux: This refers to the rate of turnover of metabolites through a metabolic pathway. Stable isotope labeling is a primary method for quantifying metabolic flux, offering a dynamic view of cellular metabolism that cannot be achieved with static metabolite concentration measurements alone.

-

Isotopic Steady State: This is achieved when the isotopic enrichment of intracellular metabolites remains constant over time. Reaching this state is often crucial for steady-state metabolic flux analysis. The time required to reach isotopic steady state varies for different pathways; for instance, glycolysis may reach it in minutes, while nucleotide biosynthesis can take significantly longer.

Experimental Design and Workflow

A meticulously planned experimental workflow is critical for the success of a stable isotope labeling study. The following diagram outlines the key stages, from initial design to data analysis.

Detailed Experimental Protocols

The success of a stable isotope labeling experiment hinges on the precise execution of protocols. Below are detailed methodologies for key experimental stages.

Cell Culture Labeling with ¹³C-Glucose

This protocol describes the general procedure for labeling cultured mammalian cells with uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) to trace its entry into central carbon metabolism.

Materials:

-

Cells of interest

-

Glucose-free cell culture medium (e.g., DMEM, RPMI-1640)

-

[U-¹³C]-glucose

-

Complete cell culture medium (containing unlabeled glucose)

-

Fetal Bovine Serum (FBS), dialyzed

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Media Preparation:

-

Prepare the labeling medium by supplementing glucose-free basal medium with [U-¹³C]-glucose to the desired final concentration (e.g., 10 mM).

-

Add dialyzed FBS and other necessary supplements (e.g., glutamine, penicillin-streptomycin). The use of dialyzed FBS is crucial to minimize the introduction of unlabeled glucose.

-

Prepare a corresponding control medium with unlabeled glucose.

-

-

Cell Seeding:

-

Seed cells in their regular growth medium in the desired culture vessel.

-

Allow cells to attach and grow to the desired confluency (typically 70-80%).

-

-

Medium Exchange and Labeling:

-

Aspirate the unlabeled growth medium.

-

Gently wash the cells once with sterile PBS to remove residual unlabeled glucose.

-

Aspirate the PBS and add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the desired labeling period. This period should be optimized based on the metabolic pathway of interest to achieve isotopic steady state.

-

In Vivo Labeling with ¹³C-Glucose in Mice

This protocol outlines a procedure for in vivo stable isotope tracing using ¹³C-glucose in a mouse model, often employed in cancer research.

Materials:

-

Mice with xenograft tumors or other models of interest

-

[U-¹³C]-glucose solution, sterile

-

Saline, sterile

-

Anesthesia (e.g., ketamine/xylazine)

-

Infusion pump and catheters

Procedure:

-

Animal Preparation:

-

Fast mice for 12-16 hours prior to infusion to increase the fractional enrichment of ¹³C-glucose in the plasma.

-

Anesthetize the mice according to approved institutional protocols.

-

-

Catheter Placement:

-